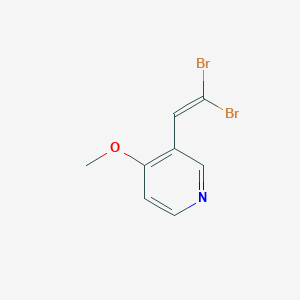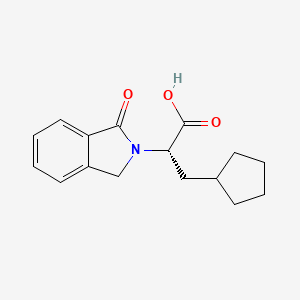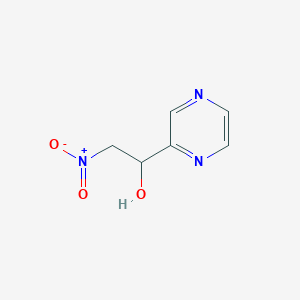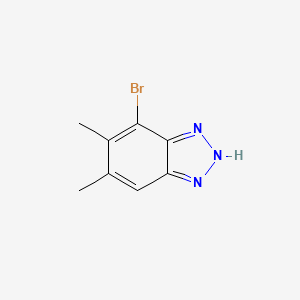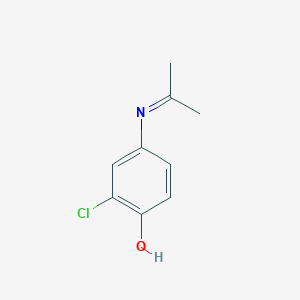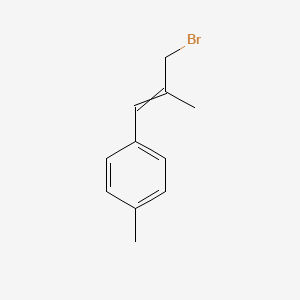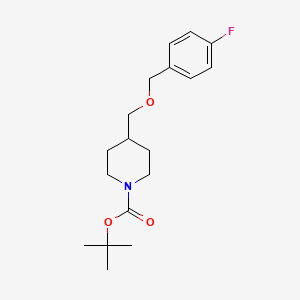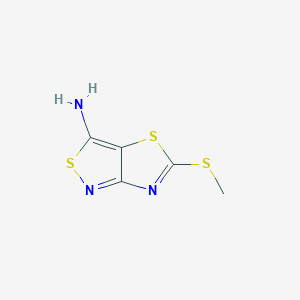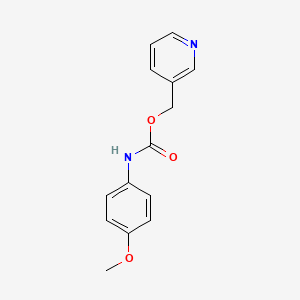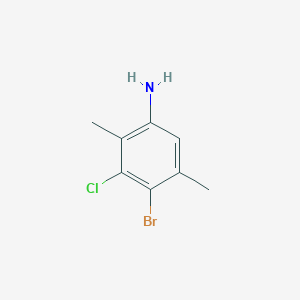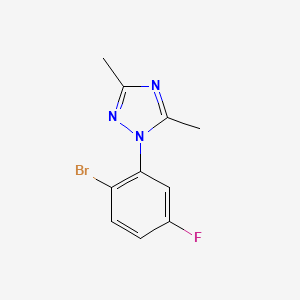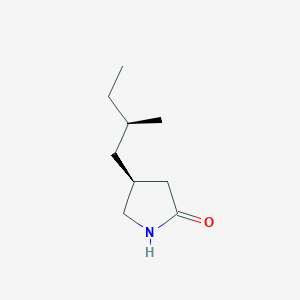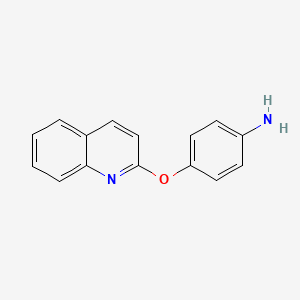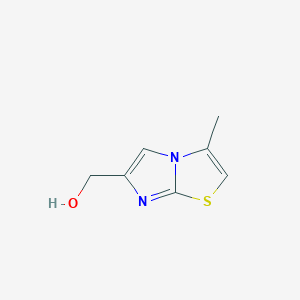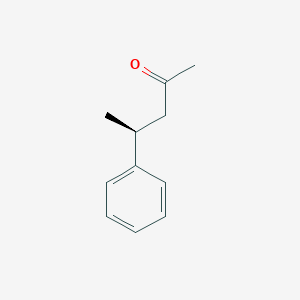
(S)-4-Phenylpentan-2-one
Vue d'ensemble
Description
(S)-4-Phenylpentan-2-one is an organic compound with the molecular formula C11H14O. It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (S) designation indicates the specific stereoisomer. This compound is of interest due to its applications in various fields, including organic synthesis and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (S)-4-Phenylpentan-2-one can be synthesized through several methods. One common approach involves the asymmetric reduction of 4-phenyl-2-pentanone using chiral catalysts. Another method includes the enantioselective hydrogenation of 4-phenyl-2-pentenoic acid derivatives.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts to ensure the production of the desired stereoisomer with high enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-4-Phenylpentan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in substituted phenyl derivatives.
Applications De Recherche Scientifique
(S)-4-Phenylpentan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of fine chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of (S)-4-Phenylpentan-2-one involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved include oxidation-reduction reactions and nucleophilic substitutions, which are facilitated by the compound’s functional groups.
Comparaison Avec Des Composés Similaires
4-Phenyl-2-butanone: Similar structure but with a shorter carbon chain.
4-Phenyl-2-hexanone: Similar structure but with a longer carbon chain.
4-Phenyl-2-pentanol: The alcohol derivative of 4-Phenyl-2-pentanone.
Uniqueness: (S)-4-Phenylpentan-2-one is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and in the production of enantiomerically pure pharmaceuticals.
Propriétés
Formule moléculaire |
C11H14O |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
(4S)-4-phenylpentan-2-one |
InChI |
InChI=1S/C11H14O/c1-9(8-10(2)12)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3/t9-/m0/s1 |
Clé InChI |
SYOVWIRLZABVDO-VIFPVBQESA-N |
SMILES isomérique |
C[C@@H](CC(=O)C)C1=CC=CC=C1 |
SMILES canonique |
CC(CC(=O)C)C1=CC=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
